molecular formula C6H5F3O3 B2650178 4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione CAS No. 4759-65-3

4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione

Cat. No.: B2650178
CAS No.: 4759-65-3
M. Wt: 182.098
InChI Key: PTGCUXZHDCRLEE-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione is a chemical compound that belongs to the class of pyran derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyran ring, which imparts unique chemical properties. Pyran derivatives are known for their diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of trifluoromethyl-substituted alkenes with epoxides in the presence of a titanocene catalyst. This reductive domino reaction provides the desired pyran derivative in good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include molecular iodine, sodium hydride, and various catalytic systems such as Grubbs’ catalysts . Reaction conditions often involve mild temperatures and solvent-free environments to ensure high selectivity and yield.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield ketones or carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(trifluoromethyl)oxane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O3/c7-6(8,9)3-1-4(10)12-5(11)2-3/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGCUXZHDCRLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 2 liter 3-necked flask equipped with a mechanical stirrer and reflux condenser were added 320 g (1.6 mol) 3-(trifluoromethyl)glutaric acid and 0.775 ml acetic anhydride. The solution was refluxed for 2.5 hours and allowed to cool to room temperature. The majority of the acetic anhydride was removed in vacuo (80° C.) to afford a brown solid which was dissolved in 800 ml of CHCl3 on a steam bath. Following the addition of 200 ml hexanes, a white precipitate began to form. Further crystallization was induced by storage in a refrigerator. The white flocculent solid was filtered and oven dried (50° C., 30 mm Hg) to afford 261 g (89% yield) of the desired product, m.p. 88°-91° C.
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
0.775 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
89%

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